Apraglutide was developed through a series of pharmacological studies aimed at optimizing the structure of glucagon-like peptide-2 analogs. Its synthesis and characterization were conducted in various research settings, leading to its evaluation in clinical trials focused on safety and efficacy in patients with short bowel syndrome-associated intestinal failure .
The synthesis of apraglutide involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is typically obtained as a trifluoroacetate salt, which aids in its stability and solubility .
The synthesis process includes several key steps:
Apraglutide is structurally similar to human glucagon-like peptide-2 but incorporates specific modifications to enhance its pharmacokinetic profile. The molecular formula and structural details indicate the presence of multiple amino acids that contribute to its biological activity.
The molecular weight of apraglutide is approximately 3,000 Da, and it consists of 33 amino acids. The structural modifications include substitutions at specific positions that enhance its stability against enzymatic degradation and improve receptor binding affinity .
The primary chemical reactions involved in apraglutide's synthesis include:
The purification process employs gradient elution methods using mobile phases composed of trifluoroacetic acid and acetonitrile, allowing for effective separation based on hydrophobicity. Analytical methods such as mass spectrometry are utilized to confirm the final product's identity and purity .
Apraglutide exerts its therapeutic effects by binding to glucagon-like peptide-2 receptors located in the intestinal epithelium. This interaction stimulates intestinal growth and enhances nutrient absorption through several mechanisms:
Clinical studies have shown that apraglutide significantly increases fluid absorption in patients with short bowel syndrome, demonstrating its potential to reduce reliance on parenteral nutrition .
Pharmacokinetic studies indicate that apraglutide has a long half-life, allowing for once-weekly dosing. Its clearance rate is significantly lower than that of other glucagon-like peptide analogs, contributing to its prolonged action in the body .
Rink Amide MBHA resin is the preferred solid support for apraglutide synthesis due to its compatibility with Fmoc/tBu chemistry and mechanical stability during extended synthesis cycles. Optimal amino acid substitution values of 0.3–0.5 mmol/g are critical for minimizing steric hindrance during chain elongation while maintaining high reaction efficiency. Higher substitution values (>0.8 mmol/g) increase deletion sequences due to intermolecular aggregation, whereas lower values (<0.2 mmol/g) reduce synthetic yield and economic viability [1] [6]. Substitution accuracy is determined via UV spectroscopy (λ = 289.8 nm, ε = 6,089 L·mol⁻¹·cm⁻¹) of the dibenzofulvene-piperidine adduct, where wavelength selection minimizes instrument-dependent errors [6].
Table 1: Resin Performance Characteristics for Apraglutide SPPS
Resin Type | Optimal Substitution (mmol/g) | Swelling Properties | Peptide Purity (%) |
---|---|---|---|
Rink Amide MBHA | 0.3–0.5 | High in DMF | >90 |
Polystyrene-DVB | 0.4–0.6 | Moderate | 85–90 |
PEG-Polystyrene Hybrid | 0.2–0.4 | Very High | 88–92 |
Apraglutide’s 33-mer sequence is assembled using a convergent fragment condensation approach to overcome challenges in C-terminal steric hindrance. The protected fragment Boc-His(Trt)-Gly-Asp(OtBu)-Gly-Ser(tBu)-Phe-Ser(tBu)-Asp(OtBu)-Glu(OtBu)-Nle-OH (residues 1–10) is synthesized on resin and ligated to solution-phase fragments encompassing residues 11–33. This strategy reduces cumulative coupling inefficiencies, achieving >50% crude peptide purity versus <35% for linear SPPS. Precise stoichiometry (2.5–3.5 equivalents per fragment) and coupling reagents (HATU/DIPEA) suppress epimerization at D-Phe¹¹ and Thr²⁸ residues [1] [10].
Acid-labile protecting groups are essential for aspartate (OtBu), glutamate (OtBu), and serine (tBu) residues to prevent side reactions during synthesis. Fmoc deprotection uses 20% (v/v) piperidine/DMF with real-time UV monitoring at 301 nm to ensure complete removal before subsequent couplings. For histidine and tryptophan, trityl (Trt) and Boc groups provide stability against aspartimide formation and alkylation. Pseudoproline dipeptides (e.g., Ser(tBu)-Phe) are incorporated at aggregation-prone regions (residues 5–6) to improve solvation and coupling efficiency [1] [6] [2].
Global deprotection and resin cleavage employ TFA-based cocktails at 25°C for 2 hours, with a solvent-to-resin ratio of 10 mL/g. The reaction efficiency exceeds 98% due to TFA’s dual role in protonating carbocations and solubilizing hydrophobic peptides. Kinetic studies show that Nle¹⁰ and Leu¹⁶ residues exhibit slower cleavage rates due to steric shielding, necessitating extended treatment for complete release. Residual protecting groups (<0.5%) are monitored via LC-MS to confirm completeness [1] [5].
Radical-mediated side reactions (e.g., t-butyl cation adducts) are suppressed using 1,2-ethanedithiol (EDT) as a primary scavenger. The optimized cocktail TFA/EDT/H₂O (90:5:5, v/v) reduces modification frequencies to <2% by quenching carbocations and preventing arginine (Pbf) sulfonation. Alternative scavengers like triisopropylsilane (TIS) increase aspartimide formation at Asp¹⁵-Leu¹⁶ junctions and are avoided. Post-cleavage, cold diethyl ether precipitation yields crude apraglutide as a white powder [1].
Table 2: Scavenger Systems for Apraglutide Cleavage
Scavenger System (v/v) | Modification Frequency (%) | Crude Purity (%) | Major Side Products |
---|---|---|---|
TFA/EDT/H₂O (90:5:5) | <2.0 | 75–80 | Alkylated Trp |
TFA/TIS/H₂O (94:3:3) | 5.8 | 65–70 | Aspartimide, Deamidated Asn |
TFA/Phenol/EDT (88:5:7) | 3.5 | 70–75 | tert-Butyl adducts |
Crude apraglutide is purified using preparative RP-HPLC with 10 μm C₁₈ silica columns (250 × 77 mm). A tailored gradient of 0.1% TFA/acetonitrile achieves baseline separation:
A secondary purification with 50 mM ammonium acetate (pH 5.0)/acetonitrile eliminates coeluting isobaric impurities by altering selectivity. Apraglutide’s acetate form exhibits a 3-minute retention shift versus TFA salts, enabling separation of oxidation products (Met²₂ sulfoxide) and diastereomers. Post-HPLC, lyophilization at −50°C and 0.05 mBar yields apraglutide TFA as a stable, non-hygroscopic powder with <1% water content. Identity confirmation via ESI-MS shows [M+3H]³⁺ at m/z 1,210.6 (calc. 1,210.8) [1] [8].
Table 3: HPLC Purification Parameters for Apraglutide TFA
Parameter | TFA/Acetonitrile System | Ammonium Acetate System | Function |
---|---|---|---|
Column | C₁₈, 10 μm, 250 × 77 mm | C₁₈, 10 μm, 250 × 77 mm | Peptide separation |
Gradient | 35–55% B in 60 min | 30–50% B in 50 min | Impurity resolution |
Flow Rate | 90 mL/min | 90 mL/min | Throughput optimization |
Key Resolved Impurities | D-Phe¹¹ epimer | Met²₂ sulfoxide | Diastereomers vs. oxidations |
Compounds Mentioned: Apraglutide TFA, Trifluoroacetic Acid (TFA), 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS), Piperidine, N,N-Dimethylformamide (DMF), Acetonitrile, Ammonium Acetate, Rink Amide MBHA Resin.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8